molecular formula C21H19N3O7S B2589692 Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899991-68-5

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2589692
CAS RN: 899991-68-5
M. Wt: 457.46
InChI Key: INJLMZBBWHXNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19N3O7S and its molecular weight is 457.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity : Research has demonstrated the utility of this compound in synthesizing heterocyclic compounds with significant antimicrobial properties. For instance, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds exhibited antimicrobial activity against a variety of bacteria and fungi. This showcases the compound's potential as a precursor in developing antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

  • Antibacterial and Antifungal Properties : Another study focused on the synthesis of new quinazolines as potential antimicrobial agents, further underscoring the relevance of this compound in creating molecules with antibacterial and antifungal activities. This research highlighted its versatility in contributing to the medical field by providing new avenues for treatment options against resistant microbial strains (Desai, Shihora, & Moradia, 2007).

  • Herbicidal Activities : The compound has also been explored for its application in agriculture, particularly in synthesizing herbicidal agents. A study on the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives highlighted its efficacy in inhibiting chlorophyll at low concentrations and displaying potent herbicidal activities comparable to commercial herbicides. This indicates its potential in developing environmentally friendly herbicides with high efficacy (Xu et al., 2008).

  • Antioxidant Activity : Furthermore, the compound's role extends to the synthesis of molecules with antioxidant properties. Research into the synthesis and evaluation of antioxidant activities of some derivatives showcased the potential health benefits of these synthesized molecules, including their role in combating oxidative stress-related diseases (George et al., 2010).

properties

IUPAC Name

ethyl 4-(4-acetamidophenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7S/c1-3-30-21(27)20-18(13-19(26)24(23-20)16-7-5-4-6-8-16)31-32(28,29)17-11-9-15(10-12-17)22-14(2)25/h4-13H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLMZBBWHXNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

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